molecular formula C7H13ClN4O B1524164 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride CAS No. 1311315-53-3

4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride

Cat. No. B1524164
CAS RN: 1311315-53-3
M. Wt: 204.66 g/mol
InChI Key: LVFFIJDNCGTUKD-UHFFFAOYSA-N
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Description

4-Amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is a chemical compound with the molecular formula C7H13ClN4O and a molecular weight of 204.66 . It is used for research purposes .


Synthesis Analysis

The synthesis of pyrazole derivatives, which includes compounds like 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride, has been a subject of interest in organic chemistry . Various methods have been reported, including the use of FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition of certain compounds to the double bond of others, followed by an intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride consists of a pyrazole ring attached to a butanamide group . The pyrazole ring contains two nitrogen atoms, making it a heterocyclic compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride include a molecular weight of 204.66 . Other specific properties such as boiling point and storage conditions are not provided in the retrieved sources .

Scientific Research Applications

Cancer Research: CDK2 Inhibition

The compound has been identified as a potential scaffold for the development of cyclin-dependent kinase 2 (CDK2) inhibitors . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation. Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives, leading to the discovery of compounds with potent CDK2 inhibitory activity. These compounds have shown promising antiproliferative activity against a panel of cancer cell lines, making them significant for cancer treatment research .

Medicinal Chemistry: Amino-Pyrazoles

Amino-pyrazoles, such as the one , are of great interest in medicinal chemistry due to their therapeutic potential . They serve as useful ligands for receptors or enzymes, targeting various biological pathways. The pyrazole nucleus is a versatile scaffold that can be modified to interact with different targets, such as p38MAPK and COX enzymes, which are important for anti-inflammatory and anticancer properties .

Antimicrobial Activity: MRSA Infection

Compounds bearing the amino-pyrazole moiety have been reported to exhibit activity against Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA) . These infections are challenging to treat due to antibiotic resistance, and the development of new agents with unique mechanisms of action is crucial. The presence of the amino-pyrazole structure could contribute to the compound’s ability to interact with bacterial proteins and inhibit growth.

Antileishmanial and Antimalarial Evaluation

The compound’s derivatives have been synthesized and evaluated for their antileishmanial and antimalarial activities . These diseases are caused by parasitic infections and represent a significant health burden in many parts of the world. The study of such compounds could lead to the development of new treatments that are more effective and have fewer side effects.

Pharmacological Profiles: Solubility and Interaction

Hydrazine-coupled pyrazole derivatives, which include the compound , have been designed to improve solubility and interactions with biological macromolecules . This is essential for the development of drugs with better pharmacokinetic properties, ensuring that they can be effectively absorbed and utilized by the body.

Drug Development: Amoebicidal and Anti-fungal Properties

Pyrazole derivatives, including those with the amino-pyrazole group, have been extensively used in the development of drugs with amoebicidal and anti-fungal properties . These compounds can be synthesized to target specific pathogens, providing a pathway for the development of new treatments for infections caused by amoebas and fungi.

Safety and Hazards

Specific safety and hazard information for 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride is not provided in the retrieved sources . As with all chemicals, appropriate safety measures should be taken when handling this compound.

Future Directions

The future directions for research on 4-amino-N-(1H-pyrazol-4-yl)butanamide hydrochloride and similar compounds could involve further exploration of their synthesis, properties, and potential applications . For instance, the development of potent and selective CDK2 inhibitors for the treatment of cancer has been suggested .

Mechanism of Action

properties

IUPAC Name

4-amino-N-(1H-pyrazol-4-yl)butanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.ClH/c8-3-1-2-7(12)11-6-4-9-10-5-6;/h4-5H,1-3,8H2,(H,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFFIJDNCGTUKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)NC(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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